molecular formula C19H21FN2O3S B14773542 tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B14773542
M. Wt: 376.4 g/mol
InChI Key: PVOHSQPFZJFQJI-UHFFFAOYSA-N
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Description

(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amino acid derivative.

    Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a beta-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta plaques . This interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activity and chemical reactivity. Its fluorobenzoyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl 2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHSQPFZJFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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